Ethanone, 1-(4-hydrazinophenyl)-
Overview
Description
Ethanone, 1-(4-hydrazinophenyl)-, also known as 4-Hydrazinobenzoylhydrazine, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a reagent in the synthesis of various organic compounds and has been found to exhibit a wide range of biochemical and physiological effects. In
Scientific Research Applications
Ethanone, 1-(4-hydrazinophenyl)- has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is in the synthesis of various organic compounds, including hydrazones, pyrazoles, and pyridazines. It has also been used as a reagent in the synthesis of various heterocyclic compounds, such as imidazoles and pyrimidines.
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-hydrazinophenyl)- is not fully understood, but it is believed to act as a nucleophile and form covalent bonds with various electrophiles. It has been shown to react with aldehydes, ketones, and imines, among other electrophiles.
Biochemical and Physiological Effects:
Ethanone, 1-(4-hydrazinophenyl)- has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties and has been found to inhibit the growth of various cancer cells. Additionally, it has been shown to possess antimicrobial and antifungal properties and has been used in the treatment of various infections.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using Ethanone, 1-(4-hydrazinophenyl)- in lab experiments is its versatility. This compound can be used as a reagent in the synthesis of various organic compounds and has been found to exhibit a wide range of biochemical and physiological effects. However, one of the limitations of using this compound is its potential toxicity, which must be carefully considered when designing experiments.
Future Directions
There are several future directions for the study of Ethanone, 1-(4-hydrazinophenyl)-. One area of research is the development of new synthetic methods for this compound and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the potential toxicity of this compound must be further investigated to ensure its safe use in lab experiments.
properties
IUPAC Name |
1-(4-hydrazinylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6(11)7-2-4-8(10-9)5-3-7/h2-5,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCXBGRIQVSKJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395431 | |
Record name | Ethanone, 1-(4-hydrazinophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydrazinylphenyl)ethanone | |
CAS RN |
62646-10-0 | |
Record name | Ethanone, 1-(4-hydrazinophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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